Cas no 612835-53-7 (Ethyl 5-bromo-2-fluorobenzoate)

Ethyl 5-bromo-2-fluorobenzoate is a fluorinated aromatic ester with the molecular formula C9H8BrFO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a bromo substituent at the 5-position and a fluoro group at the 2-position—enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The ethyl ester group further improves solubility in organic solvents, facilitating handling in synthetic workflows. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex fluorinated scaffolds. Suitable for research and industrial-scale applications, it offers precise functionalization opportunities in medicinal chemistry.
Ethyl 5-bromo-2-fluorobenzoate structure
612835-53-7 structure
Product Name:Ethyl 5-bromo-2-fluorobenzoate
CAS No:612835-53-7
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD06204416
CID:1006806
PubChem ID:21113016
Update Time:2025-06-07

Ethyl 5-bromo-2-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromo-2-fluorobenzoate
    • benzoic acid, 5-bromo-2-fluoro-, ethyl ester
    • LogP
    • WYTDYNDPAJSCTK-UHFFFAOYSA-N
    • ETHYL-5-BROMO-2-FLUOROBENZOATE
    • NE18110
    • AK138049
    • 3-bromo-6-fluorobenzoic acid ethyl ester
    • 2-Fluoro-5-bromobenzoic acid ethyl ester
    • DB-171423
    • MFCD06204416
    • ETHYL5-BROMO-2-FLUOROBENZOATE
    • 5-Bromo-2-fluorobenzoic acid ethyl ester
    • EN300-170854
    • DTXSID50610850
    • SY076479
    • AKOS009165772
    • SCHEMBL961701
    • CS-0041473
    • 612835-53-7
    • DS-5946
    • MDL: MFCD06204416
    • Inchi: 1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
    • InChI Key: WYTDYNDPAJSCTK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(=O)OCC)=C1)F

Computed Properties

  • Exact Mass: 245.96914
  • Monoisotopic Mass: 245.96917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.504
  • Boiling Point: 270.7°C at 760 mmHg
  • Flash Point: 117.5°C
  • Refractive Index: 1.525
  • PSA: 26.3

Ethyl 5-bromo-2-fluorobenzoate Pricemore >>

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